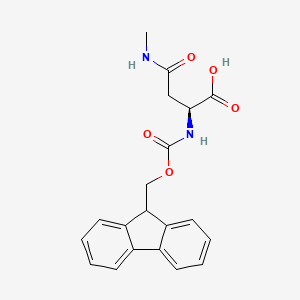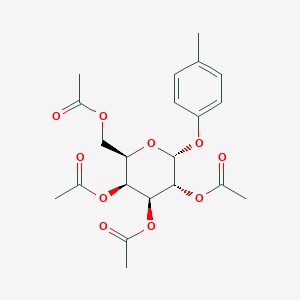![molecular formula C17H21NO2 B2420496 2-{[(4-Éthylbenzyl)amino]méthyl}-6-méthoxyphénol CAS No. 1223890-71-8](/img/structure/B2420496.png)
2-{[(4-Éthylbenzyl)amino]méthyl}-6-méthoxyphénol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mécanisme D'action
The mechanism of action of EMDP is not fully understood, but it has been suggested that the compound may act by inhibiting the activity of enzymes involved in the production of reactive oxygen species (ROS) and inflammation. EMDP has also been found to modulate the expression of genes involved in cell proliferation and apoptosis.
Biochemical and Physiological Effects:
EMDP has been found to exhibit various biochemical and physiological effects. The compound has been shown to inhibit the production of ROS and pro-inflammatory cytokines, and to increase the activity of antioxidant enzymes. EMDP has also been found to modulate the expression of genes involved in cell proliferation and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using EMDP in lab experiments is that it exhibits low toxicity and is relatively stable. However, one of the limitations of using EMDP is that it is not very water-soluble, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for research on EMDP. One area of interest is the potential use of the compound in the treatment of neurodegenerative diseases. Further studies are needed to fully understand the mechanism of action of EMDP and to identify potential drug targets. Another area of interest is the potential use of EMDP in cancer therapy. Future studies should focus on identifying the specific mechanisms by which EMDP exerts its anticancer effects and on optimizing the compound for use in clinical settings.
In conclusion, EMDP is a promising compound that exhibits various biochemical and physiological effects. Further research is needed to fully understand its mechanism of action and to identify potential therapeutic applications.
Méthodes De Synthèse
EMDP can be synthesized by the reaction of 2,6-dimethoxyphenol with 4-ethylbenzylamine in the presence of a catalyst. The reaction is carried out under reflux conditions and the product is obtained after purification by column chromatography.
Applications De Recherche Scientifique
- La structure cristalline et les caractéristiques spectroscopiques du composé pourraient être étudiées pour des applications potentielles en optique non linéaire .
Propriétés optiques non linéaires (NLO)
Photochimie et spectres
En résumé, 2-{[(4-Éthylbenzyl)amino]méthyl}-6-méthoxyphénol présente un potentiel dans divers domaines, de la recherche antivirale à l'optique non linéaire. Des études supplémentaires sont nécessaires pour débloquer toute sa valeur thérapeutique et scientifique. 🌟
Propriétés
IUPAC Name |
2-[[(4-ethylphenyl)methylamino]methyl]-6-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2/c1-3-13-7-9-14(10-8-13)11-18-12-15-5-4-6-16(20-2)17(15)19/h4-10,18-19H,3,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJGVPUYNASJSSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CNCC2=C(C(=CC=C2)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[4-[2-benzoyl-3-(2-methoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2420419.png)





![3-[2-(4-Bromo-2-fluorophenoxy)phenyl]acrylic acid](/img/structure/B2420429.png)

![N-(3,4-dimethoxyphenyl)-2-(9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide](/img/no-structure.png)

